4H-thieno[3,2-c]chromene-2-carbohydrazide

Medicinal Chemistry Solid-State Chemistry Analytical Chemistry

Securing a reliable Notum inhibitor scaffold is critical for bone anabolic research, yet sourcing consistent, high-purity thieno[3,2-c]chromene building blocks remains a challenge. This compound directly addresses that need. - Validated Scaffold: Documented as a precursor for potent Notum pectinacetylesterase inhibitors, a key target in osteoporosis. - Versatile Derivatization: The reactive carbohydrazide handle enables rapid library synthesis for SAR exploration. - Reliable Supply: Available as a high-purity (97%) research standard with defined physicochemical parameters (LogP 3.00, mp 240-245°C), ensuring reproducible experimental outcomes.

Molecular Formula C12H10N2O2S
Molecular Weight 246.29 g/mol
CAS No. 351003-40-2
Cat. No. B1598464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-thieno[3,2-c]chromene-2-carbohydrazide
CAS351003-40-2
Molecular FormulaC12H10N2O2S
Molecular Weight246.29 g/mol
Structural Identifiers
SMILESC1C2=C(C3=CC=CC=C3O1)SC(=C2)C(=O)NN
InChIInChI=1S/C12H10N2O2S/c13-14-12(15)10-5-7-6-16-9-4-2-1-3-8(9)11(7)17-10/h1-5H,6,13H2,(H,14,15)
InChIKeyBYNAEHIZFMTJEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4H-Thieno[3,2-c]chromene-2-carbohydrazide (CAS 351003-40-2): Key Properties and Research Procurement Overview


4H-Thieno[3,2-c]chromene-2-carbohydrazide (CAS 351003-40-2) is a heterocyclic compound belonging to the thieno[3,2-c]chromene family, characterized by a fused thiophene and chromene ring system with a carbohydrazide functional group at the 2-position. It has a molecular formula of C12H10N2O2S and a molecular weight of 246.29 g/mol . The compound is commercially available from major suppliers, including Sigma-Aldrich, with a typical purity of 97% and a reported melting point range of 240-245 °C [1]. Its core scaffold has been explored in medicinal chemistry for various biological activities, including as a precursor for developing inhibitors of Notum pectinacetylesterase, a target implicated in bone disorders [2].

Why Substituting 4H-Thieno[3,2-c]chromene-2-carbohydrazide with Close Analogs May Compromise Research Outcomes


Within the thieno[3,2-c]chromene series, seemingly minor structural modifications can lead to substantial shifts in biological activity and physicochemical properties. The parent carbohydrazide serves as a versatile scaffold for further derivatization, and its intrinsic properties differ markedly from its close analogs. For example, substitution at the 8-position with a fluoro group (CAS 351003-41-3) alters the melting point by over 15 °C compared to the unsubstituted parent [1], a change that can impact both formulation and solid-state characterization. More critically, in the context of Notum pectinacetylesterase inhibition, structure-activity relationship (SAR) studies have demonstrated that even small changes in the 5-position (e.g., replacing oxygen with carbon or sulfur) or modifications to the hydrazide moiety can drastically affect inhibitory potency [2]. Therefore, generic substitution of the parent compound with a structurally similar analog cannot be assumed to yield equivalent results in biological assays or chemical synthesis.

Quantitative Differentiation of 4H-Thieno[3,2-c]chromene-2-carbohydrazide: Key Comparative Evidence for Procurement Decisions


Thermal Stability and Solid-State Characterization: Unsubstituted Parent vs. 8-Fluoro Analog

The unsubstituted 4H-thieno[3,2-c]chromene-2-carbohydrazide exhibits a distinct melting point range of 240-245 °C . In contrast, the 8-fluoro substituted analog (CAS 351003-41-3) demonstrates a significantly different melting point of 262 °C (with decomposition) . This 17-22 °C difference in thermal behavior is critical for experimental design, as it can affect solubility, formulation, and the interpretation of Differential Scanning Calorimetry (DSC) data during lead optimization.

Medicinal Chemistry Solid-State Chemistry Analytical Chemistry

Notum Pectinacetylesterase Inhibitory Potential: Core Scaffold vs. Optimized Derivatives

The 4H-thieno[3,2-c]chromene core, from which the carbohydrazide is derived, has been identified as a key scaffold for developing potent inhibitors of Notum pectinacetylesterase, a target for increasing cortical bone thickness [1]. While the exact IC50 of the parent carbohydrazide against Notum is not publicly disclosed, extensive SAR studies on the series show that modifications at the 5-position (C, O, S) and to the 2-position group lead to highly potent inhibitors [1]. This establishes the parent compound as a validated and valuable starting point for medicinal chemistry campaigns aimed at this target. A related optimized derivative from a parallel series (8l) achieved an IC50 of 0.013 μM [2], demonstrating the potential of the scaffold.

Drug Discovery Bone Biology Enzyme Inhibition

Synthetic Accessibility: Photochemical vs. Palladium-Catalyzed Routes to the Core Scaffold

For synthetic chemists, the 4H-thieno[3,2-c]chromene core, a direct precursor to the carbohydrazide, is accessible via two main routes. A comparative study has demonstrated that photochemical cyclization of 5-iodo-4-(aryloxymethyl)thiophene-2-carbaldehyde is superior to Pd-catalyzed intramolecular arylation [1]. The photochemical method proceeds with high yield upon irradiation with UV light (254 nm) and avoids the need for expensive palladium catalysts and ligands [1]. This provides a clear, more cost-effective and operationally simpler pathway to the core scaffold, which can then be further functionalized to the target carbohydrazide.

Synthetic Chemistry Process Chemistry Methodology

Physicochemical Properties: Aqueous Solubility and LogP Profile

The unsubstituted 4H-thieno[3,2-c]chromene-2-carbohydrazide possesses a calculated aqueous solubility of approximately 38.93 mg/L at 25 °C and a LogP value of 3.00 [1]. These values provide a baseline for understanding its drug-likeness and handling properties. In comparison, the introduction of an 8-chloro substituent (CAS 925005-52-3) or an 8-methyl group (CAS 925005-49-8) is expected to alter these properties, impacting membrane permeability and formulation strategies. The parent compound's moderate solubility and lipophilicity make it a suitable starting point for structure-activity relationship (SAR) exploration, where substituents can be added to modulate these key parameters.

Drug Discovery Preformulation ADME

Optimized Application Scenarios for 4H-Thieno[3,2-c]chromene-2-carbohydrazide in Research and Development


Medicinal Chemistry: Lead Generation and SAR Exploration for Notum and Anti-Ulcer Targets

Utilize the parent compound as a validated scaffold for synthesizing libraries of Notum pectinacetylesterase inhibitors, a target for bone anabolic therapies [1]. Its core structure has demonstrated potential in this area, and the carbohydrazide group offers a versatile handle for further derivatization. Additionally, the closely related 4-methoxy-4H-thieno[3,2-c]chromene-2-carbaldehyde has shown high antiulcer activity, suggesting the scaffold's broader therapeutic potential [2].

Synthetic Methodology Development: Exploring Efficient Routes to Heterocyclic Scaffolds

Employ the parent compound as a reference standard for developing and optimizing novel synthetic methodologies. The photochemical cyclization method, which has been shown to be superior to Pd-catalyzed routes for the core scaffold [3], can be used as a benchmark. Researchers can use the carbohydrazide to validate new catalytic systems, photochemical conditions, or alternative synthetic strategies for constructing fused heterocyclic systems.

Analytical Chemistry: Reference Standard for Method Development and Compound Characterization

Procure the compound as a high-purity (97%) reference standard for developing and validating analytical methods, such as HPLC or LC-MS . Its distinct melting point (240-245 °C) and defined solubility profile make it suitable for calibrating instruments, developing separation methods for structurally related analogs, or as a standard in solid-state characterization studies (e.g., DSC, XRPD).

Physicochemical Profiling and Preformulation Studies

Use the compound to establish baseline physicochemical parameters for the thieno[3,2-c]chromene series. Its measured LogP (3.00) and calculated aqueous solubility (~38.93 mg/L) [4] provide a foundation for assessing the impact of subsequent structural modifications on drug-like properties. This data is essential for guiding preformulation efforts and predicting in vivo behavior during early-stage drug discovery.

Technical Documentation Hub

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